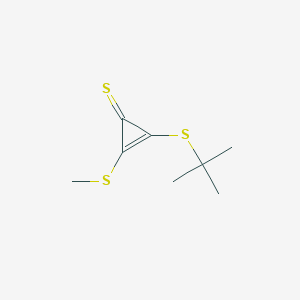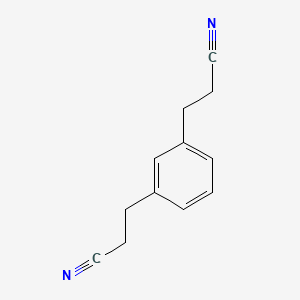methanolate CAS No. 91587-24-5](/img/structure/B14351686.png)
(E)-[(4E)-4-(Diazoniomethylidene)cyclohexa-2,5-dien-1-ylidene](ethoxy)methanolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-(4E)-4-(Diazoniomethylidene)cyclohexa-2,5-dien-1-ylidenemethanolate is a complex organic compound characterized by its unique structure and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4E)-4-(Diazoniomethylidene)cyclohexa-2,5-dien-1-ylidenemethanolate typically involves multiple steps, starting from readily available precursors. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-(4E)-4-(Diazoniomethylidene)cyclohexa-2,5-dien-1-ylidenemethanolate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-(4E)-4-(Diazoniomethylidene)cyclohexa-2,5-dien-1-ylidenemethanolate is used as a reagent in organic synthesis, facilitating the formation of complex molecules through various reactions.
Biology
In biology, this compound may be used in studies involving enzyme interactions and metabolic pathways, providing insights into biochemical processes.
Medicine
Industry
In industry, this compound can be utilized in the production of specialty chemicals, polymers, and other advanced materials, contributing to the development of innovative products.
Mécanisme D'action
The mechanism of action of (E)-(4E)-4-(Diazoniomethylidene)cyclohexa-2,5-dien-1-ylidenemethanolate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (E)-(4E)-4-(Diazoniomethylidene)cyclohexa-2,5-dien-1-ylidenemethanolate include other diazonium salts and methanolate derivatives. These compounds share structural similarities and may exhibit comparable reactivity and applications.
Uniqueness
What sets (E)-(4E)-4-(Diazoniomethylidene)cyclohexa-2,5-dien-1-ylidenemethanolate apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
91587-24-5 |
|---|---|
Formule moléculaire |
C10H10N2O2 |
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
ethyl 4-(diazomethyl)benzoate |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)9-5-3-8(4-6-9)7-12-11/h3-7H,2H2,1H3 |
Clé InChI |
GUXDCZPXBOUJHD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


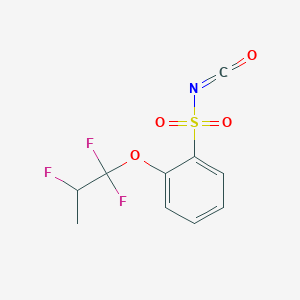
![2-Phenylspiro[4.4]nona-1,3-diene](/img/structure/B14351606.png)
![3,5-Dinitro-N-[3-(trimethoxysilyl)propyl]benzamide](/img/structure/B14351612.png)
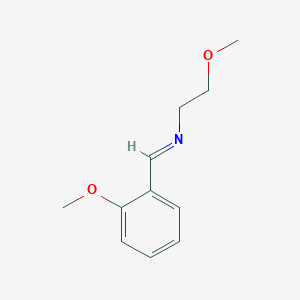
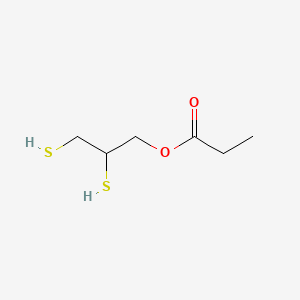
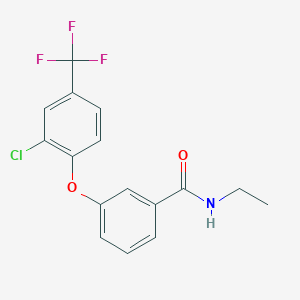
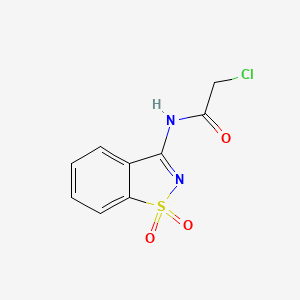
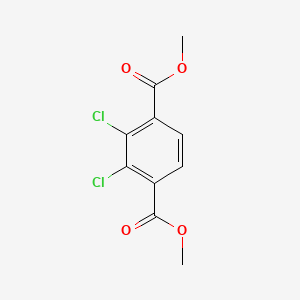

![3-[2-(Methylamino)benzoyl]oxolan-2-one](/img/structure/B14351648.png)
![lithium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane](/img/structure/B14351654.png)
